6,7-dimethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine
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Overview
Description
6,7-dimethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Anti-tubercular Activity
A notable study explored a series of 4-anilinoquinolines and 4-anilinoquinazolines, identifying novel inhibitors of Mycobacterium tuberculosis (Mtb). Among these, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine demonstrated significant potency against Mtb with an MIC90 value of 0.63-1.25 µM, showcasing limited toxicity and potential for further medicinal chemistry optimizations. Key structural features for Mtb inhibition were identified, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring, marking it as a promising candidate for anti-tubercular drug development (Asquith et al., 2019).
Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. This study highlights the therapeutic potential of quinoline derivatives in cancer treatment, although the direct mention of 6,7-dimethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine is not specified, it underscores the broader applicability of similar compounds in oncology (Deady et al., 2003).
Synthesis and Fluorescent Properties
The synthesis and investigation of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, related to the chemical structure , have been studied for their fluorescent properties. These compounds, suitable for linking to biomolecules and biopolymers, exhibit pH-independent fluorescent properties and large Stokes shifts, albeit with low quantum yields. This research suggests potential applications in biochemical assays and molecular imaging, highlighting the versatility of quinoline derivatives in scientific research (Stadlbauer et al., 2009).
Antioxidant Capabilities
A study synthesized 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-ones via a Povarov three-component reaction. These coumarin-fused quinolines, including similar structural motifs to this compound, were applied to quench radicals and inhibit DNA oxidation. This highlights the potential of such compounds as antioxidants, contributing to the understanding of their role in preventing oxidative stress-related diseases (Xi & Liu, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like human neutrophil elastase (hne) for the treatment of acute respiratory distress syndrome (ards) .
Mode of Action
Benzenesulfonyl derived compounds have been evaluated as competitive inhibitors of hne . This suggests that the compound might interact with its target by binding to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s function.
Biochemical Pathways
It’s known that the inhibition of hne can lead to the suppression of the strong immune response, which is a potential strategy to alleviate ards .
Result of Action
The inhibition of hne could potentially lead to a decrease in the severity of the immune response, which could be beneficial in conditions like ards .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-9-11-18(12-10-17)15-27-25-20-13-22(30-2)23(31-3)14-21(20)26-16-24(25)32(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPJNZDWICNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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